
5-(Aminomethyl)-3-ethyloctan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)-3-ethyloctan-4-ol is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-ethyloctan-4-ol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically uses catalysts such as platinum or palladium and involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic transformation of renewable biomass into value-added chemicals. This approach is not only cost-effective but also environmentally friendly, as it reduces reliance on fossil resources . The process typically involves the conversion of biomass-derived platform molecules under mild conditions, followed by further chemical modifications to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)-3-ethyloctan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
Aplicaciones Científicas De Investigación
5-(Aminomethyl)-3-ethyloctan-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A similar compound used in biopolymer synthesis.
2,5-Bis(aminomethyl)furan: Another related compound with applications in the production of amino acids and furan amines.
Uniqueness
What sets 5-(Aminomethyl)-3-ethyloctan-4-ol apart from these similar compounds is its unique combination of an amino group and a hydroxyl group on a longer carbon chain. This structure allows it to participate in a wider range of chemical reactions and makes it more versatile for various applications .
Propiedades
Fórmula molecular |
C11H25NO |
|---|---|
Peso molecular |
187.32 g/mol |
Nombre IUPAC |
5-(aminomethyl)-3-ethyloctan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-4-7-10(8-12)11(13)9(5-2)6-3/h9-11,13H,4-8,12H2,1-3H3 |
Clave InChI |
VPJYWDQJVGUAET-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(C(CC)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (3aS,5S,6aS)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13649054.png)
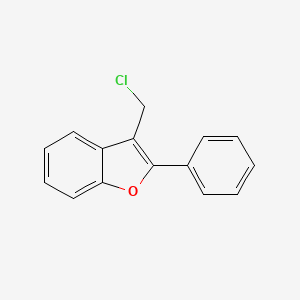

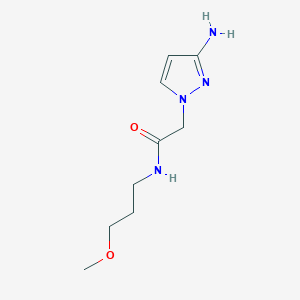
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
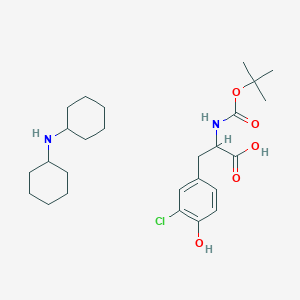
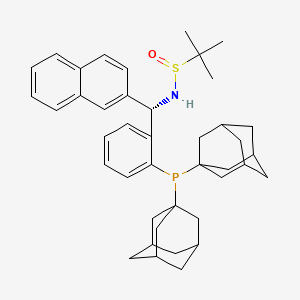
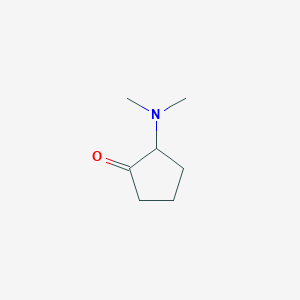
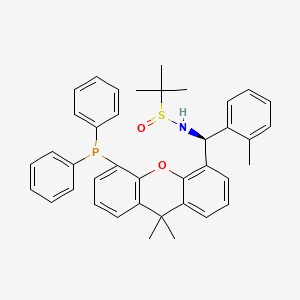
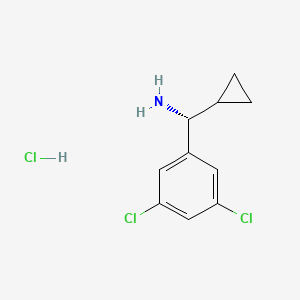


![2-Chloro-3-ethyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13649133.png)
